5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring substituted with ethyl, dimethyl, and formyl groups, making it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-ethyl-1,2-dimethylindole and an appropriate formylating agent to introduce the carbaldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Ethyl-1,2-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 5-Ethyl-1,2-dimethyl-1H-indole-3-methanol.
Substitution: Various halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the ethyl and dimethyl substitutions, making it less hydrophobic and potentially less reactive in certain chemical reactions.
5-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
1,2-Dimethyl-1H-indole-3-carbaldehyde: Lacks the ethyl group, which can influence its solubility and reactivity.
Uniqueness
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can enhance its reactivity and interaction with biological targets. The presence of both ethyl and dimethyl groups can also influence its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-1,2-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAYMRURWJBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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